3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound characterized by its unique structural components, including a pyrazole ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide and subjected to cyclization under oxidative conditions to form the thiadiazole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole or thiadiazole rings, potentially leading to the formation of amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases for Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-3-amine
- 3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,3,4-thiadiazol-5-amine
Uniqueness
Compared to similar compounds, 3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5S/c1-8(2)7-18-12(9(3)4)11(6-14-18)16-13-15-10(5)17-19-13/h6,8-9H,7H2,1-5H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYHMSRBJZFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2=C(N(N=C2)CC(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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